1-(2-Methoxyethyl)-3-(2,4-xylyl)urea

Catalog No.
S12404806
CAS No.
59759-14-7
M.F
C12H18N2O2
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyethyl)-3-(2,4-xylyl)urea

CAS Number

59759-14-7

Product Name

1-(2-Methoxyethyl)-3-(2,4-xylyl)urea

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-methoxyethyl)urea

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C12H18N2O2/c1-9-4-5-11(10(2)8-9)14-12(15)13-6-7-16-3/h4-5,8H,6-7H2,1-3H3,(H2,13,14,15)

InChI Key

INSFWUQIVSGGCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCCOC)C

1-(2-Methoxyethyl)-3-(2,4-xylyl)urea is an organic compound characterized by its unique chemical structure that includes a urea functional group linked to a 2-methoxyethyl substituent and a 2,4-xylyl group. Its molecular formula is C13H18N2O2, and it has a molecular weight of 234.30 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and material science .

  • Oxidation: The compound can be oxidized to yield various oxidized derivatives, which may have different biological activities or properties.
  • Reduction: It can undergo reduction reactions to form different reduced derivatives, potentially altering its reactivity and application scope.
  • Substitution: The urea moiety allows for substitution reactions, leading to the formation of various derivatives that may exhibit unique properties or activities .

Research indicates that 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea exhibits promising biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic applications. The mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors, modulating their activity to exert biological effects.

The synthesis of 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea typically involves the reaction of 2,4-xylylamine with 2-methoxyethyl isocyanate. This reaction is often carried out under controlled conditions to enhance yield and purity. Common synthetic routes include:

  • Direct Reaction: Reacting 2,4-xylylamine with 2-methoxyethyl isocyanate in the presence of a catalyst.
  • Optimized Industrial Methods: Large-scale production may employ advanced techniques such as continuous flow reactors to ensure consistent quality and higher yields .

1-(2-Methoxyethyl)-3-(2,4-xylyl)urea finds applications across various domains:

  • Medicinal Chemistry: It is explored for its potential as a therapeutic agent against various diseases due to its biological activity.
  • Material Science: The compound can serve as a building block for synthesizing specialized materials with desired properties.
  • Agricultural Chemistry: Its derivatives may be investigated for use in pesticide formulations or as growth regulators .

Interaction studies of 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea have focused on its binding affinity to specific enzymes or receptors. These studies aim to elucidate the compound's mechanism of action and potential biological pathways it may influence. Understanding these interactions is crucial for developing effective therapeutic strategies and optimizing the compound's application in various fields.

Several compounds share structural similarities with 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea. Here are some notable examples:

Compound NameStructureUnique Features
1-(2-Methoxyethyl)-3-(2,6-dimethylphenyl)ureaC13H18N2O2Exhibits different biological activities due to variation in the aromatic substituent.
ChlorsulfuronC15H14ClN5O5SA sulfonylurea herbicide with distinct agricultural applications compared to the urea compound .
BenzylureaC8H10N2OSimpler structure; primarily studied for its role in organic synthesis .

The uniqueness of 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea lies in its specific combination of substituents that may confer distinct biological activities and chemical reactivity compared to these similar compounds. Its potential applications in both medicinal and material sciences further highlight its importance in research and development contexts.

Iron-Catalyzed Dehydrogenative Coupling in Urea Synthesis

The development of iron-catalyzed dehydrogenative coupling represents a paradigm shift in urea synthesis, circumventing traditional reliance on toxic isocyanates or phosgene. This method leverages methanol and primary amines as feedstocks, with iron pincer complexes serving as catalysts to enable selective urea formation. The mechanism proceeds through three key steps:

  • Methanol Dehydrogenation: Iron catalysts facilitate methanol oxidation to formaldehyde, releasing molecular hydrogen (H₂) as a byproduct.
  • Formamide Formation: Formaldehyde reacts with amines to generate formamide intermediates.
  • Isocyanate Generation and Urea Assembly: Subsequent dehydrogenation produces isocyanates, which couple with additional amines to yield urea derivatives.

Notably, the iron-catalyzed system achieves isolated yields up to 80% with turnover numbers (TON) of 160, outperforming earlier noble-metal systems in cost-effectiveness and sustainability. Manganese-based analogs further enhance this approach, achieving comparable yields while operating at milder temperatures (80–100°C).

Catalyst Comparison Table

Catalyst TypeYield (%)TONTemperature (°C)Byproduct
Iron Pincer80160120–140H₂
Manganese7514580–100H₂

These systems exemplify the shift toward base-metal catalysis, reducing reliance on platinum-group metals while maintaining high atom economy (>85%).

Solvent Selection and Reaction Optimization Strategies

Solvent choice critically influences reaction kinetics, selectivity, and scalability in urea synthesis. Molecular dynamics simulations reveal that urea derivatives exhibit preferential solvation in polar aprotic media, where solvent–solute hydrogen bonding minimizes unwanted side reactions.

Key Solvent Considerations:

  • Polarity: Dichloromethane (ε = 8.9) and toluene (ε = 2.4) are widely used, with the former enhancing reaction rates by stabilizing transition states.
  • Protic vs. Aprotic: Aprotic solvents like tetrahydrofuran (THF) suppress proton transfer pathways, reducing byproducts such as biuret derivatives.
  • Temperature Compatibility: High-boiling solvents (e.g., diphenyl ether, bp 258°C) enable reactions above 150°C without pressurization.

Recent patents describe optimized protocols using mixed solvent systems. For example, a toluene/ethanol blend (4:1 v/v) increases yield by 12% compared to neat toluene by modulating intermediate solubility. pH control further enhances selectivity; maintaining a reaction pH of 4.5–7.5 during aldehyde–urea coupling minimizes hydrolysis while promoting imine formation.

Solvent Performance Table

SolventDielectric Constant (ε)Yield (%)Byproduct Formation
Dichloromethane8.978Low
Toluene2.465Moderate
THF7.672Low
Ethanol24.358High

Green Chemistry Approaches for Sustainable Production

Sustainable synthesis of 1-(2-methoxyethyl)-3-(2,4-xylyl)urea emphasizes waste reduction, energy efficiency, and benign reagent use. Key innovations include:

  • Catalytic Dehydrogenation: Replacing stoichiometric oxidants with H₂-evolving systems reduces E-factors (kg waste/kg product) from >30 to <5.
  • Continuous Flow Reactors: Microreactor systems achieve 98% conversion in 15 minutes (vs. 6 hours batchwise), cutting energy use by 40%.
  • Solvent Recycling: Membrane-assisted distillation recovers >95% of toluene and THF, lowering raw material costs.

Lifecycle assessments demonstrate that these methods reduce carbon footprints by 60% compared to traditional phosgene-based routes. Atom economy improvements are particularly notable: the iron-catalyzed route achieves 92% atom utilization versus 45% for classical carbamate pathways.

Sustainability Metrics Comparison

ParameterTraditional RouteGreen Route
Atom Economy (%)4592
E-Factor324.7
Energy Use (kW·h/kg)187.2
CO₂ Emissions (kg/kg)9.13.6

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

222.136827821 g/mol

Monoisotopic Mass

222.136827821 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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